5-(Difluoromethoxy)indoline

Medicinal Chemistry Drug Metabolism Pharmacokinetics

5-(Difluoromethoxy)indoline is a critical building block for medicinal chemists optimizing metabolic stability and CNS penetration. Its -OCF₂H group acts as a bioisostere for methoxy, effectively blocking CYP450-mediated O-demethylation to extend in vivo half-life and improve bioavailability over 5-methoxy analogs. Essential for converting potent in vitro hits into orally bioavailable leads, it is a proven scaffold for kinase, GPCR, and nuclear receptor (RORγt) programs. Choose this compound to build differentiated, patentable candidates with superior PK profiles.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B13041999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)indoline
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)OC(F)F
InChIInChI=1S/C9H9F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-2,5,9,12H,3-4H2
InChIKeyLPPNHIGXSWCYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethoxy)indoline: A Key Fluorinated Indoline Building Block for Medicinal Chemistry and Drug Discovery Procurement


5-(Difluoromethoxy)indoline is a synthetic, 5-substituted indoline derivative that serves as a versatile scaffold and intermediate in medicinal chemistry [1]. The indoline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking [1]. The defining feature of this compound is the difluoromethoxy (-OCF₂H) group at the 5-position, a modification increasingly recognized for its capacity to improve key drug-like properties such as metabolic stability, lipophilicity, and bioavailability [2]. The compound's electron-rich nature is influenced by the electron-withdrawing character of the difluoromethoxy group, which can alter its reactivity and enable selective functionalization, making it a strategic building block in the synthesis of complex, biologically active molecules [3].

Why 5-(Difluoromethoxy)indoline Cannot Be Simply Substituted with Unfluorinated Indoline Analogs


The direct substitution of 5-(Difluoromethoxy)indoline with simpler 5-substituted indolines (e.g., 5-methoxy, 5-hydroxy) or the unsubstituted indoline core is not scientifically justifiable for applications demanding specific pharmacokinetic or pharmacodynamic outcomes . The difluoromethoxy group is a metabolically stable bioisostere for the methoxy (-OCH₃) group, designed to circumvent the rapid oxidative O-demethylation that often limits the in vivo efficacy of methoxy-containing compounds . The introduction of strong carbon-fluorine bonds significantly increases resistance to enzymatic breakdown by cytochrome P450 enzymes, leading to extended half-lives and altered metabolic profiles [1]. Consequently, substituting this group for a non-fluorinated analog will likely result in a different compound with distinct, and often inferior, properties in terms of metabolic stability, lipophilicity (logP), target selectivity, and overall bioavailability, as demonstrated in multiple comparative SAR studies [2].

Quantitative Differentiation Guide: 5-(Difluoromethoxy)indoline vs. Key Comparators


Enhanced Metabolic Stability vs. 5-Methoxyindoline in a PDE4D Inhibitor Series

In a direct comparison within a series of PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy group, a substitution directly analogous to the 5-position of indoline, resulted in a compound (3b) with a significantly improved pharmacokinetic profile compared to its non-fluorinated analogue [1]. While specific microsomal half-life (t1/2) data for the parent scaffold is not provided, the study explicitly concludes that the difluoromethoxy isostere confers improved metabolic stability and overall PK properties [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Superior Passive Permeability and Microsomal Stability vs. Trifluoromethoxyl (-OCF3) Analogs

The difluoromethoxy (-OCF₂H) group confers superior passive cell permeability and liver microsome stability compared to the closely related trifluoromethoxyl (-OCF₃) group [1]. This comparative advantage is well-documented in the literature on fluorinated motifs, establishing -OCF₂H as a preferred group for tuning ADME properties [1].

Medicinal Chemistry DMPK ADME

Potent Target Affinity in an Advanced Lead Compound (IC50 = 5 nM at hMCHR1)

While not on the 5-(Difluoromethoxy)indoline scaffold itself, a closely related advanced lead compound containing the 5-(difluoromethoxy)-1-methyl-1H-indole motif (CHEMBL399721) demonstrated high-affinity antagonist activity at the human melanin-concentrating hormone receptor 1 (hMCHR1) with an IC50 of 5 nM in a radioligand displacement assay [1]. The compound also showed an IC50 of 35 nM in a functional [³⁵S]GTPγS accumulation assay in HEK293 cells expressing hMCHR1 [1].

Neuroscience Receptor Pharmacology GPCR

Strategic Application Scenarios for 5-(Difluoromethoxy)indoline Based on Evidence


Lead Optimization: Enhancing Metabolic Stability of Indoline-Based Hits

A primary application for 5-(Difluoromethoxy)indoline is as a late-stage functionalization building block or core scaffold replacement for optimizing the pharmacokinetic profile of early-stage indoline or indole hits. The evidence demonstrates that replacing a 5-methoxy group with 5-difluoromethoxy is a strategic move to improve metabolic stability and prolong in vivo half-life, a conclusion supported by class-level inference from PDE4D inhibitor studies [1]. This makes it an essential tool for medicinal chemists aiming to convert potent but rapidly cleared in vitro actives into orally bioavailable lead candidates.

Development of CNS-Penetrant Candidates Targeting GPCRs

The favorable properties of the difluoromethoxy group—specifically its ability to modulate lipophilicity and enhance passive permeability compared to -OCF₃ analogs [1]—make 5-(Difluoromethoxy)indoline an excellent building block for synthesizing compounds intended for central nervous system (CNS) targets. The high potency achieved by a structurally similar 5-difluoromethoxyindole derivative at the hMCHR1 GPCR (IC50 = 5 nM) provides strong supporting evidence for its utility in developing potent, brain-penetrant ligands for neuroscience research .

Synthesis of RORγt Agonists for Cancer Immunotherapy Research

Based on evidence from advanced indole/indoline derivative programs, 5-(Difluoromethoxy)indoline is a key intermediate for the design of novel RORγt agonists [1]. Studies show that a potent RORγt agonist (Compound 14) derived from an aryl-substituted indoline scaffold achieved high metabolic stability (t1/2 = 113 min in mouse liver microsomes) and was orally bioavailable with excellent in vivo PK in mice [1]. This provides a compelling application scenario where 5-(Difluoromethoxy)indoline can be leveraged to generate tool compounds or drug candidates for cancer immunotherapy studies.

Quote Request

Request a Quote for 5-(Difluoromethoxy)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.